molecular formula C23H23N5O5S B11233048 5-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

5-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11233048
M. Wt: 481.5 g/mol
InChI Key: GIQSUOKTXXUWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole” is a complex organic molecule that features multiple functional groups, including a benzodioxepin ring, a triazole ring, and an oxadiazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxepin, triazole, and oxadiazole rings. Typical synthetic routes may involve:

    Formation of Benzodioxepin Ring: This could be achieved through a cyclization reaction involving a suitable precursor.

    Formation of Triazole Ring: This might involve a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

    Formation of Oxadiazole Ring: This could be synthesized through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors and other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: The presence of methoxy groups suggests potential sites for oxidation.

    Reduction: The triazole and oxadiazole rings may undergo reduction under suitable conditions.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

The compound may have various scientific research applications, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It may interact with specific molecular targets, such as enzymes or receptors, and modulate their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazole: Similar structure but lacks the oxadiazole ring.

    3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Similar structure but lacks the benzodioxepin and triazole rings.

Uniqueness

The unique combination of functional groups in “5-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole” may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23N5O5S

Molecular Weight

481.5 g/mol

IUPAC Name

5-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C23H23N5O5S/c1-28-22(15-6-8-17-19(12-15)32-10-4-9-31-17)25-26-23(28)34-13-20-24-21(27-33-20)14-5-7-16(29-2)18(11-14)30-3/h5-8,11-12H,4,9-10,13H2,1-3H3

InChI Key

GIQSUOKTXXUWNF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C4=CC5=C(C=C4)OCCCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.